![molecular formula C24H26N6O3S B279885 N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B279885.png)
N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as DMTA, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. DMTA is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is thought to involve the inhibition of several key cellular pathways involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its anti-cancer activity. For example, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of a variety of diseases, including neurodegenerative disorders and cardiovascular disease. Additionally, this compound has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer therapies. Additionally, this compound has a relatively low toxicity profile, which makes it a safer alternative to many other anti-cancer compounds. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and there is still much that is not understood about its mechanism of action and potential side effects.
Orientations Futures
There are a number of future directions that could be pursued in the study of N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One promising area of research involves the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is also potential for the development of new drugs based on the triazole family of compounds, of which this compound is a member.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multi-step process that begins with the reaction of 3,4-dimethoxyaniline with 2-bromoacetic acid to form N-(3,4-dimethoxyphenyl)glycine. This intermediate is then reacted with thionyl chloride to form N-(3,4-dimethoxyphenyl)glycine chloride. The final step involves the reaction of N-(3,4-dimethoxyphenyl)glycine chloride with 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol to form this compound.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new cancer therapies. This compound has been shown to have potent anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vivo in animal models.
Propriétés
Formule moléculaire |
C24H26N6O3S |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylpyrazol-3-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N6O3S/c1-15-6-9-18(10-7-15)30-23(19-12-16(2)28-29(19)3)26-27-24(30)34-14-22(31)25-17-8-11-20(32-4)21(13-17)33-5/h6-13H,14H2,1-5H3,(H,25,31) |
Clé InChI |
CZMZZOOYQWXKRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC(=NN4C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC(=NN4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
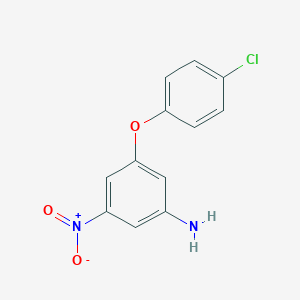
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
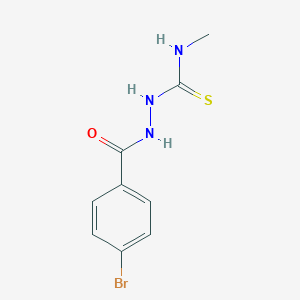

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
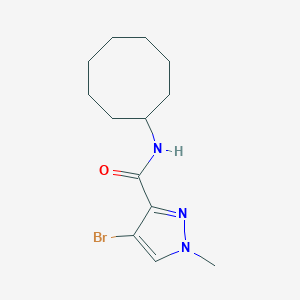

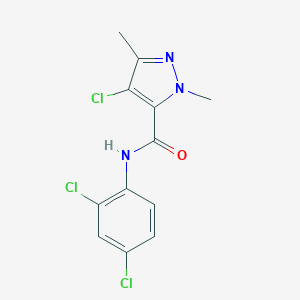
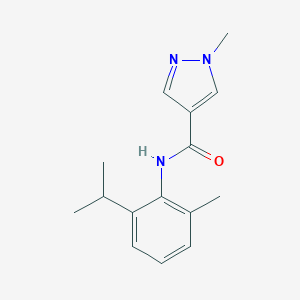
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
